6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester
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Overview
Description
6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester: is a boronic ester derivative that is widely used in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: This is achieved by reacting pyridine-2-boronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the N-Boc-piperidin-4-yl Group: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by its introduction to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pyridine-2-boronic acid and pinacol.
Catalytic Reactions: Use of efficient catalysts to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester. It forms carbon-carbon bonds by coupling with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups to the pyridine ring.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are frequently used solvents.
Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures (50-100°C).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Plays a role in catalytic cycles of various organic reactions.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for biological studies.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Agrochemicals: Employed in the development of agrochemical products.
Mechanism of Action
The primary mechanism of action of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester is through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
Uniqueness:
- Functional Group Diversity: The presence of both the N-Boc-piperidin-4-yl group and the boronic acid pinacol ester group makes it a versatile intermediate.
- Reactivity: Its reactivity in Suzuki-Miyaura cross-coupling is superior due to the stability and ease of handling of the boronic ester group.
- Applications: Its applications span across various fields including medicinal chemistry, material science, and agrochemicals, making it a compound of significant interest.
Properties
Molecular Formula |
C21H33BN2O4 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-13-11-15(12-14-24)16-9-8-10-17(23-16)22-27-20(4,5)21(6,7)28-22/h8-10,15H,11-14H2,1-7H3 |
InChI Key |
RWOYJOZMUYDXFM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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